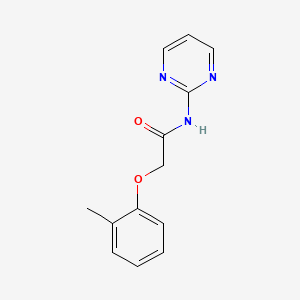
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a pyrimidine-based compound that has been synthesized using different methods, and it has shown promising results in various studies.
Scientific Research Applications
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of fungi in vitro.
Mechanism of Action
Target of Action
It is known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) . This suggests that 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide may also target similar pathways.
Mode of Action
Phenoxy herbicides, which have a similar structure, induce rapid, uncontrolled growth in broad-leaf plants . This could suggest that this compound might interact with its targets in a similar manner, leading to changes in cellular growth and development.
Biochemical Pathways
It is known that phenoxy herbicides affect the auxin pathway . This suggests that this compound may also affect similar pathways, leading to downstream effects such as uncontrolled growth.
Pharmacokinetics
It is known that similar compounds, such as phenoxy herbicides, are well absorbed and distributed in the body, metabolized, and then excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may induce changes in cellular growth and development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . .
Advantages and Limitations for Lab Experiments
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for use in various assays. This compound is also soluble in several solvents, which makes it easy to use in different experimental conditions. However, this compound has some limitations, including its potential toxicity, which may limit its use in vivo. Additionally, this compound may have off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide. One area of research is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. This may involve studying the efficacy and safety of this compound in animal models and clinical trials. Another area of research is to investigate the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic applications. Additionally, future research may focus on developing new methods for synthesizing this compound and improving its pharmacological properties.
Conclusion
In conclusion, this compound is a pyrimidine-based compound that has shown promising results in various scientific research fields, including medicinal chemistry, anti-inflammatory, and antifungal research. This compound has been synthesized using different methods, and its mechanism of action is not fully understood, but it has been shown to inhibit specific enzymes involved in cancer cell growth, inflammation, and fungal growth. This compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research may focus on investigating the potential of this compound as a therapeutic agent and developing new methods for synthesizing and improving its pharmacological properties.
Synthesis Methods
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide can be synthesized using different methods, including the reaction of 2-chloro-N-pyrimidin-2-ylacetamide with 2-methylphenol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction produces this compound as a white solid, which can be purified using recrystallization. Other methods of synthesizing this compound include the reaction of 2-chloro-N-pyrimidin-2-ylacetamide with 2-methylphenol in the presence of a catalyst, such as palladium on carbon or copper iodide, or using a microwave-assisted synthesis method.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-5-2-3-6-11(10)18-9-12(17)16-13-14-7-4-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLJKTAZWJQYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


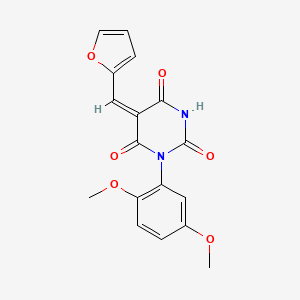
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2786288.png)
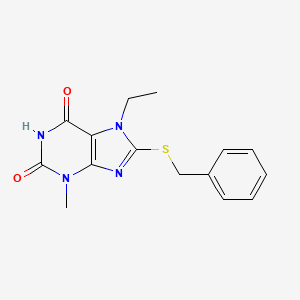

![1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2786292.png)
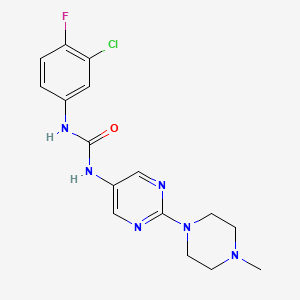

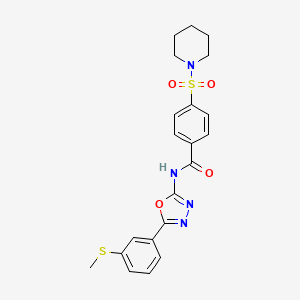
![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)
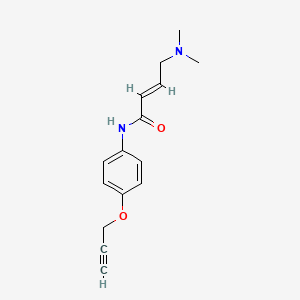
![5-[(Benzyloxy)methyl]quinolin-8-ol](/img/structure/B2786305.png)